(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a high-purity chemical compound with a molecular weight of 310.55 g/mol . It is identified by the CAS number 73101-68-5 . This compound is known for its unique blend of reactivity and selectivity, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-bromo-1,2-benzoxazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product . The scalability of the synthesis process makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoxazole ring.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can lead to sulfone derivatives .
Scientific Research Applications
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds share the bromine substitution and have shown significant biological activities.
5-Bromo derivatives of indole phytoalexins: These compounds also exhibit a range of biological activities and are used in similar research applications.
Uniqueness
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and selectivity, which makes it a valuable intermediate in the synthesis of complex organic molecules . Its ability to undergo a variety of chemical reactions under different conditions further enhances its versatility in scientific research .
Properties
IUPAC Name |
(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQXPEBGABANKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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